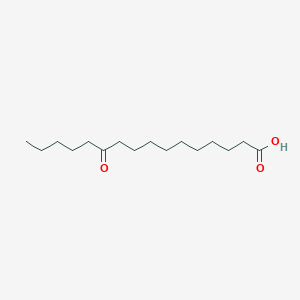

11-Oxohexadecanoic acid

CAS No.: 2388-81-0

Cat. No.: VC13793995

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2388-81-0 |

|---|---|

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.41 g/mol |

| IUPAC Name | 11-oxohexadecanoic acid |

| Standard InChI | InChI=1S/C16H30O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |

| Standard InChI Key | ANQQVTWQIBPDKQ-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |

| Melting Point | 74 - 75 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 11-oxohexadecanoic acid is C₁₆H₃₀O₃, with a molecular weight of 270.41 g/mol . Its structure features a carboxylic acid group at one terminus and a ketone group at the 11th carbon, creating a polar-nonpolar amphipathic profile. The IUPAC name, 11-oxohexadecanoic acid, reflects this arrangement.

Key Structural Data:

| Property | Value |

|---|---|

| SMILES | CCCCCC(=O)CCCCCCCCCC(=O)O |

| InChIKey | ANQQVTWQIBPDKQ-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 14 |

The compound’s flexibility index of 7 and topological polar surface area (TPSA) of 54.37 Ų highlight its moderate polarity .

Physicochemical Properties

Solubility and Partitioning

11-Oxohexadecanoic acid exhibits limited aqueous solubility, with a logS value of -3.473, indicating poor dissolution in water . Its lipophilicity is evidenced by a logP of 4.213 and logD₇.₄ of 2.619, suggesting preferential partitioning into lipid membranes at physiological pH .

Drug-Likeness and Synthetic Accessibility

The compound adheres to Lipinski’s Rule of Five (accepted) but violates the GSK Rule (rejected) . Its synthetic accessibility score of 1.901 (scale: 1 = easy, 10 = difficult) implies straightforward laboratory synthesis .

Drug-Likeness Metrics:

| Parameter | Value |

|---|---|

| Quantitative Drug-Likeness | 0.464 |

| Natural Product-Likeness | 0.643 |

| Golden Triangle Compliance | Accepted |

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

11-Oxohexadecanoic acid demonstrates low intestinal absorption, with a Caco-2 permeability of -5.027 cm/s and MDCK permeability of 2.49×10⁻⁵ cm/s . Plasma protein binding is high (95.31%), limiting free circulation, while its volume of distribution (0.418 L/kg) suggests moderate tissue penetration .

Metabolism and Elimination

The compound shows negligible inhibition of cytochrome P450 enzymes (CYP1A2: 0.104, CYP3A4: 0.016) but acts as a substrate for CYP2C9 (0.984 probability) . Clearance rates (2.734 mL/min/kg) and half-life (0.851 h) indicate rapid hepatic metabolism and urinary excretion .

Biological and Industrial Applications

Role in Lipid Metabolism

As a ketone-containing fatty acid, 11-oxohexadecanoic acid may interfere with β-oxidation pathways, potentially modulating energy homeostasis. Its structural similarity to endogenous fatty acids suggests utility in studying metabolic disorders .

Synthesis and Natural Occurrence

Laboratory Synthesis

11-Oxohexadecanoic acid is synthesized via oxidation of hexadecanoic acid at the 11th position, often using ketonization catalysts. The process benefits from the compound’s straightforward synthetic accessibility score .

Challenges and Future Directions

Bioavailability Optimization

Strategies such as prodrug derivatization or nanoparticle encapsulation could enhance the compound’s poor solubility and absorption, enabling therapeutic applications.

Target Identification

High-throughput screening is needed to identify specific protein targets, particularly in metabolic and inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume